molecular formula C10H12Cl2N2O2 B2579399 Methyl 3-(3-aminoprop-1-ynyl)pyridine-4-carboxylate;dihydrochloride CAS No. 2460755-63-7

Methyl 3-(3-aminoprop-1-ynyl)pyridine-4-carboxylate;dihydrochloride

Cat. No.: B2579399
CAS No.: 2460755-63-7
M. Wt: 263.12
InChI Key: YDTNXAKQDQNCLS-UHFFFAOYSA-N
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Description

Methyl 3-(3-aminoprop-1-ynyl)pyridine-4-carboxylate;dihydrochloride is a chemical compound with the molecular formula C10H10N2O2.2ClH. It is a derivative of pyridine, featuring an aminopropynyl group at the 3-position and a carboxylate ester at the 4-position. This compound is often used in various chemical and biological research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3-aminoprop-1-ynyl)pyridine-4-carboxylate;dihydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with pyridine-4-carboxylic acid.

    Esterification: The carboxylic acid group is esterified using methanol and a suitable acid catalyst to form methyl pyridine-4-carboxylate.

    Alkyne Addition: The ester is then subjected to a Sonogashira coupling reaction with propargylamine in the presence of a palladium catalyst and a copper co-catalyst to introduce the aminopropynyl group at the 3-position.

    Hydrochloride Formation: Finally, the product is treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Esterification: Large-scale esterification of pyridine-4-carboxylic acid with methanol.

    Catalytic Coupling: Use of industrial-grade palladium and copper catalysts for the Sonogashira coupling reaction.

    Purification: The final product is purified through crystallization or recrystallization techniques to obtain high purity this compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminopropynyl group.

    Reduction: Reduction reactions can target the ester group, converting it to an alcohol.

    Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

    Oxidation: Oxidation of the aminopropynyl group can lead to the formation of nitriles or carboxylic acids.

    Reduction: Reduction of the ester group results in the corresponding alcohol.

    Substitution: Substitution reactions yield various derivatives depending on the substituent introduced.

Scientific Research Applications

Methyl 3-(3-aminoprop-1-ynyl)pyridine-4-carboxylate;dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of Methyl 3-(3-aminoprop-1-ynyl)pyridine-4-carboxylate;dihydrochloride involves its interaction with specific molecular targets. The aminopropynyl group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The pyridine ring can participate in π-π stacking interactions, further influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(3-aminopropyl)pyridine-4-carboxylate
  • Methyl 3-(3-aminoprop-1-ynyl)benzoate
  • Methyl 3-(3-aminoprop-1-ynyl)pyridine-2-carboxylate

Uniqueness

Methyl 3-(3-aminoprop-1-ynyl)pyridine-4-carboxylate;dihydrochloride is unique due to the presence of both an aminopropynyl group and a pyridine ring, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

methyl 3-(3-aminoprop-1-ynyl)pyridine-4-carboxylate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2.2ClH/c1-14-10(13)9-4-6-12-7-8(9)3-2-5-11;;/h4,6-7H,5,11H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDTNXAKQDQNCLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=NC=C1)C#CCN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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